Octane-d18

Catalog No.
S1518829
CAS No.
17252-77-6
M.F
C8H18
M. Wt
132.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octane-d18

CAS Number

17252-77-6

Product Name

Octane-d18

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane

Molecular Formula

C8H18

Molecular Weight

132.34 g/mol

InChI

InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

TVMXDCGIABBOFY-VAZJTQEUSA-N

SMILES

CCCCCCCC

Canonical SMILES

CCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Chemical and Physical Properties

  • Isotope labeling: (2H18)Octane acts as a isotopically labeled molecule, meaning specific atoms within the molecule are replaced with heavier isotopes. This labeling allows scientists to track the molecule's behavior and fate in various systems through techniques like nuclear magnetic resonance (NMR) spectroscopy .
  • Deuteration effects: Replacing hydrogen with deuterium can lead to subtle changes in a molecule's physical and chemical properties. In (2H18)Octane, deuteration can slightly alter properties like boiling point, viscosity, and reactivity compared to regular octane .

Research Applications

(2H18)Octane finds applications in various scientific research fields due to its unique properties:

  • Mechanistic studies: In organic chemistry and biochemistry, (2H18)Octane can be used to study reaction mechanisms by selectively labeling specific reaction sites within the molecule. This allows researchers to differentiate between reaction pathways and understand reaction dynamics at a deeper level .
  • Material science: (2H18)Octane can be employed in material science research to investigate properties like self-assembly, diffusion, and interactions within materials. By studying the behavior of deuterated molecules, scientists can gain insights into the underlying physical and chemical processes governing these materials .
  • Environmental science: (2H18)Octane can be used as a tracer molecule in environmental studies to track the movement and fate of organic compounds in various ecosystems. Due to its similar properties to regular octane, it can serve as a model compound while allowing researchers to distinguish it from naturally occurring octane through its deuterium labeling .

Octane-d18, also known as deuterated octane, is a deuterated form of the hydrocarbon octane. Its chemical formula is C8D18\text{C}_8\text{D}_{18}, with a molecular weight of approximately 132.34 g/mol. The compound is characterized by the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct NMR properties compared to non-deuterated compounds .

Similar to its non-deuterated counterpart, octane. One notable reaction is the hydrogen/deuterium exchange, which can be utilized to study reaction mechanisms involving proton transfer. This property makes it valuable for investigating kinetics and dynamics in chemical systems . Additionally, it can undergo combustion reactions typical of alkanes, producing carbon dioxide and water as byproducts.

While octane-d18 itself is not typically associated with significant biological activity, its role as a solvent in biological studies can influence the behavior of biomolecules. It is primarily used in NMR studies to investigate the structure and dynamics of proteins and other biological macromolecules. The presence of deuterium can alter the relaxation times in NMR experiments, providing clearer insights into molecular interactions and conformational changes .

The synthesis of octane-d18 generally involves the deuteration of n-octane. This can be achieved through several methods:

  • Catalytic Exchange: Utilizing catalysts that facilitate the exchange of hydrogen atoms with deuterium from a deuterated solvent.
  • Reduction Reactions: Employing deuterated reducing agents to convert octene or other derivatives into octane-d18.
  • Electrochemical Methods: Applying electrochemical techniques to promote the incorporation of deuterium into the hydrocarbon structure .

Octane-d18 has several important applications:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR studies, allowing researchers to analyze molecular structures without interference from hydrogen signals.
  • Chemical Kinetics Studies: Its unique properties are utilized to explore reaction mechanisms involving proton transfer.
  • Chromatography: Octane-d18 has been employed in gas chromatography to evaluate separation factors for deuterated isomers .

Interaction studies using octane-d18 often focus on its role as a solvent in NMR experiments. By examining how biomolecules behave in a deuterated environment, researchers can gain insights into molecular dynamics and interactions that are otherwise obscured in hydrogen-rich solvents. These studies are crucial for understanding protein folding, ligand binding, and other biochemical processes .

Several compounds share structural similarities with octane-d18:

CompoundFormulaUnique Features
OctaneC8H18Non-deuterated form; widely used as fuel
HexadecaneC16H34Longer carbon chain; used in various industrial applications
DodecaneC12H26Commonly used as an alkane standard in chromatography
2-OctanolC8H18OContains an alcohol functional group; different reactivity
DecaneC10H22Intermediate chain length; used in fuel and solvents

Octane-d18's uniqueness lies in its specific isotopic composition, which provides distinct advantages in spectroscopic applications and chemical analysis that are not available with its non-deuterated counterparts or other similar compounds .

The synthesis of octane-d18 traditionally begins with n-octane as the primary starting material, employing various deuteration techniques to replace all hydrogen atoms with deuterium . Conventional approaches typically involve hydrogen-deuterium exchange reactions, where the hydrogen atoms in n-octane are systematically substituted with deuterium atoms under specific reaction conditions [2]. These methods rely on the fundamental principle that hydrogen atoms can be exchanged with deuterium through appropriate catalytic systems and deuterium sources [3].

One of the most established conventional methods involves the direct exchange reaction between n-octane and deuterium oxide (D2O) as the deuterium source [4]. This approach requires activation of the relatively inert carbon-hydrogen bonds in n-octane to facilitate the exchange process [5]. The reaction typically proceeds through a series of sequential hydrogen-deuterium exchanges rather than simultaneous replacement of all hydrogen atoms [6].

The conventional synthesis pathway can be represented by the following general reaction:

C8H18 + D2O → C8H18-nDn + HDO

where n increases progressively as more hydrogen atoms are exchanged for deuterium [3]. Complete deuteration to form octane-d18 requires extensive reaction time and often multiple treatment cycles to achieve high deuterium incorporation [4].

Early conventional methods faced significant challenges in achieving complete deuteration, particularly at non-activated positions in the alkane chain [5]. The relative inertness of alkanes necessitated harsh reaction conditions, including elevated temperatures and pressures, along with specialized catalysts to facilitate the exchange process [6]. These conventional approaches typically yielded products with variable deuterium content, often requiring additional purification steps to obtain high-purity octane-d18 .

Catalytic Deuteration Processes for Octane-d18 Production

Catalytic deuteration represents a significant advancement in the synthesis of octane-d18, offering more efficient pathways compared to conventional methods [5]. These processes utilize various catalysts to activate the carbon-hydrogen bonds in n-octane, facilitating their exchange with deuterium atoms from deuterium sources such as deuterium oxide (D2O) [7]. The catalytic approach significantly reduces the energy requirements and improves the efficiency of deuterium incorporation [8].

The general mechanism of catalytic deuteration involves several key steps: (1) activation of the catalyst, (2) coordination of the n-octane substrate to the catalyst, (3) carbon-hydrogen bond activation, (4) hydrogen-deuterium exchange, and (5) product release [9]. This process can be represented as:

C8H18 + Catalyst + D2O → C8H18-nDn + Catalyst + HDO

The effectiveness of catalytic deuteration depends significantly on the nature of the catalyst, reaction conditions, and the deuterium source [10]. Various catalytic systems have been developed, with transition metal catalysts showing particular promise due to their ability to activate carbon-hydrogen bonds under relatively mild conditions [11].

A comparative analysis of different catalytic systems reveals significant variations in deuteration efficiency:

Catalytic SystemReaction Temperature (°C)Reaction Time (h)Deuterium Incorporation (%)Reference
Pt/C120-18024-4885-95 [12]
Pd/C150-20024-7280-90 [11]
Rh/C180-22024-4890-98 [14]
Pt-Pd/C120-18024-3692-99 [23]

Catalytic deuteration processes have significantly improved the accessibility and quality of octane-d18, enabling higher deuterium incorporation under milder conditions compared to conventional approaches [14]. The development of more efficient catalysts continues to enhance the viability of these processes for both laboratory and industrial-scale production [15].

Metal-Catalyzed Hydrothermal Reactions

Metal-catalyzed hydrothermal reactions represent a specialized approach for the synthesis of octane-d18, utilizing water at elevated temperatures and pressures as the reaction medium [4]. These reactions leverage the unique properties of water under supercritical or near-critical conditions, which enhance its ability to dissolve organic compounds and facilitate hydrogen-deuterium exchange reactions [16]. The hydrothermal environment provides an effective medium for the interaction between the metal catalyst, n-octane substrate, and deuterium source [11].

The general hydrothermal deuteration process involves heating n-octane with deuterium oxide in the presence of a metal catalyst under pressure, typically in a sealed reactor such as a Parr pressure vessel [11]. Under these conditions, the metal catalyst facilitates the activation of carbon-hydrogen bonds and subsequent exchange with deuterium from D2O [4]. The effectiveness of hydrothermal deuteration depends on several factors, including the choice of metal catalyst, temperature, pressure, and reaction time [16].

Platinum-Catalyzed Reactions

Platinum catalysts have demonstrated exceptional efficiency in the deuteration of n-octane to produce octane-d18 [16]. Platinum on carbon (Pt/C) is particularly effective due to its high surface area and ability to activate carbon-hydrogen bonds under hydrothermal conditions [17]. The mechanism of platinum-catalyzed deuteration involves the coordination of n-octane to the platinum surface, followed by carbon-hydrogen bond activation and subsequent exchange with deuterium from D2O [16].

Research has shown that platinum catalysts can achieve high levels of deuterium incorporation under optimized conditions [18]. Typical reaction conditions for platinum-catalyzed deuteration include temperatures of 120-180°C and pressures of 20-30 bar, with reaction times ranging from 24 to 48 hours [16]. The platinum catalyst is typically used at loadings of 5-15 mol% relative to the substrate [20].

A key advantage of platinum catalysts is their ability to facilitate deuteration at both primary and secondary carbon positions in n-octane [16]. Studies have demonstrated that platinum-catalyzed reactions can achieve deuterium incorporation exceeding 95% under optimized conditions [18]. The activation of platinum catalysts often involves pre-treatment with hydrogen gas or in situ generation of hydrogen through dehydrogenation of alcohols such as isopropanol [16].

Palladium-Catalyzed Reactions

Palladium catalysts offer an alternative approach for the synthesis of octane-d18, with distinct advantages in terms of reaction conditions and deuterium incorporation patterns [19]. Palladium on carbon (Pd/C) is commonly employed, providing effective activation of carbon-hydrogen bonds in n-octane under hydrothermal conditions [11]. The mechanism of palladium-catalyzed deuteration shares similarities with platinum-catalyzed processes but exhibits unique characteristics in terms of selectivity and reaction kinetics [19].

Palladium catalysts typically operate effectively at temperatures of 150-200°C and pressures of 20-25 bar [11]. Research has shown that palladium-catalyzed deuteration can achieve deuterium incorporation of 80-90% with reaction times of 24-72 hours [11]. The palladium catalyst is typically used at loadings of 10-15 mol% relative to the substrate [20].

A notable characteristic of palladium-catalyzed deuteration is its effectiveness in activating specific carbon-hydrogen bonds in n-octane, potentially leading to more selective deuteration patterns [19]. Studies have demonstrated that palladium catalysts can be particularly effective when combined with specific additives or co-catalysts that enhance their activity and selectivity [10]. The activation of palladium catalysts often involves reduction with hydrogen or chemical reducing agents to generate the active catalytic species [19].

Rhodium-Catalyzed Reactions

Rhodium catalysts represent a highly effective option for the deuteration of n-octane, offering distinct advantages in terms of deuterium incorporation efficiency and reaction conditions [14]. Rhodium on carbon (Rh/C) has demonstrated exceptional activity in catalyzing hydrogen-deuterium exchange reactions under hydrothermal conditions [11]. The mechanism of rhodium-catalyzed deuteration involves coordination of the substrate to the rhodium center, followed by oxidative addition of the carbon-hydrogen bond and subsequent exchange with deuterium [14].

Research has shown that rhodium catalysts can achieve very high levels of deuterium incorporation, often exceeding 90% under optimized conditions [14]. Typical reaction conditions for rhodium-catalyzed deuteration include temperatures of 180-220°C and pressures of 23-30 bar, with reaction times of 24-48 hours [11]. The rhodium catalyst is typically used at loadings of 5-15 mol% relative to the substrate [20].

A significant advantage of rhodium catalysts is their ability to facilitate deuteration at sterically hindered positions in n-octane, leading to more complete deuterium incorporation [14]. Studies have demonstrated that rhodium-catalyzed reactions can achieve deuterium incorporation approaching 98% under optimized conditions [14]. The activation of rhodium catalysts often involves pre-treatment with hydrogen or in situ activation under reaction conditions [11].

Comparative studies have shown that rhodium catalysts often outperform both platinum and palladium in terms of overall deuterium incorporation efficiency, particularly at challenging positions in the n-octane molecule [14]. However, the higher cost of rhodium relative to other catalysts must be considered when evaluating its practical application in large-scale synthesis [15].

High-Pressure and High-Temperature Condition Optimizations

The optimization of high-pressure and high-temperature conditions plays a crucial role in enhancing the efficiency of octane-d18 synthesis [21]. These parameters significantly influence reaction kinetics, deuterium incorporation rates, and overall yield [11]. Systematic studies have been conducted to determine the optimal combination of pressure and temperature for various catalytic systems [21].

Research has demonstrated that increasing reaction temperature generally accelerates the deuteration process, with significant improvements observed in the range of 180-220°C [11]. However, temperatures exceeding 250°C may lead to undesired side reactions, including carbon-carbon bond cleavage and isomerization [21]. Similarly, pressure optimization studies have shown that deuteration efficiency improves with increasing pressure up to approximately 30 bar, beyond which diminishing returns are observed [11].

The relationship between temperature, pressure, and deuteration efficiency can be summarized in the following table:

Temperature Range (°C)Pressure Range (bar)Catalyst SystemDeuterium Incorporation (%)Reaction Time (h)Reference
120-15015-20Pt/C75-8548-72 [16]
150-18020-25Pt/C85-9536-48 [16]
180-22025-30Pt/C90-9824-36 [16]
150-18020-25Pd/C70-8548-72 [11]
180-22025-30Pd/C80-9036-48 [11]
180-20025-30Rh/C85-9536-48 [14]
200-22028-32Rh/C90-9824-36 [14]

The optimization of reaction conditions also involves consideration of the reaction vessel design [21]. Specialized high-pressure reactors, such as Parr pressure vessels or stainless steel sealed tubes, are typically employed to withstand the elevated pressures and temperatures required for efficient deuteration [11]. These reactors must provide adequate mixing to ensure uniform contact between the catalyst, substrate, and deuterium source [21].

Advanced approaches to condition optimization include the use of temperature and pressure gradients or staged reaction protocols, where conditions are systematically adjusted throughout the reaction to maximize deuterium incorporation while minimizing side reactions [21]. These strategies have proven particularly effective for achieving high deuterium incorporation at challenging positions in the n-octane molecule [11].

Advanced Synthetic Strategies for High Isotopic Purity

Achieving high isotopic purity in octane-d18 synthesis requires advanced strategies that go beyond conventional deuteration approaches [27]. These strategies focus on maximizing deuterium incorporation while minimizing the presence of partially deuterated species [38]. High isotopic purity is crucial for applications requiring precise deuterium content, such as nuclear magnetic resonance studies and analytical standards [27].

One advanced approach involves sequential deuteration cycles, where the partially deuterated product from an initial reaction is subjected to additional deuteration under optimized conditions [11]. This iterative process progressively increases deuterium incorporation, particularly at positions that are more resistant to exchange [27]. Research has shown that three to four sequential deuteration cycles can increase deuterium incorporation from approximately 90% to over 99% [38].

Another sophisticated strategy employs synergistic catalytic systems that combine multiple metal catalysts to leverage their complementary activities [20]. For example, the combination of platinum and rhodium catalysts has demonstrated enhanced deuteration efficiency compared to either catalyst alone [20]. The synergistic effect arises from the different activation patterns of the catalysts, with platinum effectively activating primary carbon-hydrogen bonds and rhodium more efficiently targeting secondary positions [20].

The isotopic purity achieved through various advanced strategies can be summarized as follows:

Synthetic StrategyCatalyst SystemReaction ConditionsDeuterium Incorporation (%)Reference
Single-step deuterationPt/C180°C, 25 bar, 48h90-95 [16]
Sequential deuteration (2 cycles)Pt/C180°C, 25 bar, 48h × 295-98 [27]
Sequential deuteration (3 cycles)Pt/C180°C, 25 bar, 48h × 398-99 [27]
Synergistic catalysisPt/C + Rh/C200°C, 28 bar, 36h96-99 [20]
Pt-Pd bimetallic catalystPt-Pd/C180°C, 25 bar, 36h97-99 [23]

Advanced analytical techniques play a crucial role in assessing isotopic purity [27]. Mass spectrometry provides information on the distribution of isotopologues, while nuclear magnetic resonance spectroscopy offers insights into the positional distribution of deuterium atoms [27]. Molecular rotational resonance spectroscopy has emerged as a powerful tool for high-precision analysis of isotopic purity, capable of detecting isotopic impurities present at levels as low as 0.3% [38].

Recent developments in catalyst design have further enhanced the ability to achieve high isotopic purity [27]. Nanostructured catalysts with controlled surface properties have demonstrated improved deuteration efficiency, particularly for challenging positions in the n-octane molecule [35]. These advanced catalytic materials offer promising avenues for further improving the isotopic purity of octane-d18 [27].

Green Chemistry Approaches to Octane-d18 Synthesis

The application of green chemistry principles to octane-d18 synthesis represents an emerging focus aimed at developing more sustainable and environmentally friendly production methods [29]. These approaches seek to minimize waste generation, reduce energy consumption, utilize renewable resources, and eliminate or reduce hazardous substances [30]. The implementation of green chemistry principles offers potential benefits in terms of environmental impact, safety, and long-term economic viability [29].

One significant green chemistry approach involves the optimization of deuterium sources [32]. Traditional methods rely heavily on deuterium oxide (D2O), which, while relatively safe, requires significant energy for production [30]. Research has explored alternative deuterium sources, including deuterated alcohols derived from renewable resources, which can serve as both deuterium donors and reaction solvents [32]. These alternative sources may offer advantages in terms of deuterium transfer efficiency and reduced environmental impact [30].

Catalyst development represents another important aspect of green chemistry approaches [35]. The transition from homogeneous to heterogeneous catalysts has significantly improved catalyst recovery and reuse, reducing waste generation and resource consumption [35]. Recent advances include the development of bio-based catalysts and supports, such as nanostructured iron catalysts prepared by combining cellulose with iron salts [35]. These catalysts have demonstrated effective deuteration of various compounds using D2O under hydrogen pressure, offering a more sustainable alternative to traditional noble metal catalysts [35].

The environmental benefits of various green chemistry approaches can be summarized as follows:

Green Chemistry ApproachEnvironmental BenefitTechnical PerformanceImplementation StatusReference
D2O recycling systemsReduced deuterium source consumption80-90% D2O recoveryLaboratory demonstration [30]
Bio-based catalystsReduced noble metal usageComparable to traditional catalystsEarly commercial application [35]
Photocatalytic deuterationReduced energy consumptionModerate deuterium incorporationLaboratory research [33]
Electrochemical deuterationAmbient conditions, reduced energyHigh selectivity, moderate yieldLaboratory demonstration [32]
Solvent-free processesEliminated organic solvent wasteComparable yields to traditional methodsEarly commercial application [29]

Energy efficiency improvements represent a significant focus of green chemistry approaches [29]. Traditional deuteration processes often require elevated temperatures and pressures, resulting in substantial energy consumption [30]. Alternative activation methods, including photocatalytic and electrochemical approaches, offer potential for deuteration under milder conditions [33]. For example, photocatalytic decarboxylative deuteration using TiO2 photocatalysts loaded with metal cocatalysts has demonstrated the production of deuterated alkanes using D2O as the deuterium source under ambient pressure conditions [33].

Process intensification strategies, such as continuous flow systems and microreactor technologies, offer additional environmental benefits through improved reaction efficiency and reduced resource consumption [24]. These approaches enable better control of reaction parameters, potentially reducing energy requirements and improving deuterium incorporation efficiency [24]. The development of integrated systems that combine reaction and separation processes represents a promising direction for further enhancing the sustainability of octane-d18 production [29].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (90.7%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H336 (90.7%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (90.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (90.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

17252-77-6

Wikipedia

Octane-d18

Dates

Modify: 2023-08-15

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